molecular formula C7H12O B130047 2,4-Dimethylcyclopentanone CAS No. 1121-33-1

2,4-Dimethylcyclopentanone

Cat. No. B130047
CAS RN: 1121-33-1
M. Wt: 112.17 g/mol
InChI Key: UKJQTRVEZWBIRE-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclopentanone is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da . It is a useful synthetic intermediate used in the synthesis of oxoalkanoic acids .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylcyclopentanone consists of a cyclopentanone ring with two methyl groups attached at the 2nd and 4th carbon atoms . The structure can be represented in 2D or 3D formats .


Physical And Chemical Properties Analysis

2,4-Dimethylcyclopentanone has a molecular weight of 112.1696 . More detailed physical and chemical properties such as boiling point, critical temperature and pressure, and phase change data may be available from specialized databases .

Scientific Research Applications

Photolysis and Decomposition

2,4-Dimethylcyclopentanone has been studied for its behavior in photolysis. Frey and Lister (1970) investigated the photolysis of trans-2,3-dimethylcyclopentanone, closely related to 2,4-dimethylcyclopentanone, in the gas phase. They found that the major products of decomposition include various dimethylcyclopentanones and other complex compounds, suggesting the formation of biradical intermediates (Frey & Lister, 1970). Becerra and Frey (1984) also studied the photolysis of trans-3,4-dimethylcyclopentanone, observing the formation of propene, dimethylcyclobutane, carbon monoxide, and dimethylpent-enal (Becerra & Frey, 1984).

Chemical Synthesis and Reactions

Magnus and Nobbs (1980) focused on 4,4-dimethylcyclopentenone, a compound related to 2,4-dimethylcyclopentanone, noting its use as a substrate in photochemical studies and synthesis of other compounds (Magnus & Nobbs, 1980). Franck-Neumann, Miesch, and Gross (1992) used dimethylcyclopentanones in the synthesis of the angular triquinane (±)-pentalenene, demonstrating the versatility of these compounds in complex organic synthesis (Franck-Neumann, Miesch, & Gross, 1992).

Physical and Spectroscopic Studies

The study of the ring inversion barrier in the S1(nπ*) state of cis-3,4-dimethyl cyclopentanone by Dekkers and Moraal (1993) provides insights into the conformational dynamics of similar compounds (Dekkers & Moraal, 1993). Additionally, Bernard et al. (2005) investigated the acid-catalyzed ring expansion of isopropenylcyclobutanols, leading to the synthesis of 2,2-dimethyl cyclopentanones, which highlights the synthetic utility of these compounds (Bernard, Frongia, Secci, & Piras, 2005).

Safety And Hazards

When handling 2,4-Dimethylcyclopentanone, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,4-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJQTRVEZWBIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920662
Record name 2,4-Dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylcyclopentanone

CAS RN

1121-33-1
Record name 2,4-Dimethylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLCYCLOPENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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